molecular formula C6H11NO3 B145381 (R)-methyl 3-hydroxypyrrolidine-1-carboxylate CAS No. 125787-05-5

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B145381
CAS No.: 125787-05-5
M. Wt: 145.16 g/mol
InChI Key: UTAOVTFSCMSWNC-RXMQYKEDSA-N
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Description

®-methyl 3-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a hydroxyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of ®-3-hydroxypyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of ®-methyl 3-hydroxypyrrolidine-1-carboxylate can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems and real-time monitoring ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-methyl 3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-methyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylate ester can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-methyl 3-hydroxypyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in asymmetric synthesis .

Properties

IUPAC Name

methyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAOVTFSCMSWNC-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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